Product packaging for 1H-Indole, 1-methyl-3-nitroso-2-phenyl-(Cat. No.:CAS No. 53603-63-7)

1H-Indole, 1-methyl-3-nitroso-2-phenyl-

Cat. No.: B1622478
CAS No.: 53603-63-7
M. Wt: 236.27 g/mol
InChI Key: ZJCMZDXZKOOKSB-UHFFFAOYSA-N
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Description

Contextualization of Substituted Indoles in Modern Organic Chemistry

The indole (B1671886) scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most important heterocyclic systems in nature and medicinal chemistry. biosynth.comwikipedia.orgnih.gov Indole and its derivatives are integral to the structure of essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin. biosynth.comwikipedia.org The versatility of the indole ring allows it to serve as a building block for a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. biosynth.comnih.gov

Substituted indoles, where hydrogen atoms on the indole core are replaced by other functional groups, are of paramount importance in drug discovery and materials science. nih.govchemijournal.com The nature and position of these substituents dramatically influence the molecule's properties and pharmacological profile, leading to applications such as anti-inflammatory, antiviral, and antimicrobial agents. chemijournal.comomicsonline.org The 2-phenylindole (B188600) framework, in particular, is a recognized pharmacophore and has been investigated for anticancer, anti-inflammatory, and antimicrobial properties. omicsonline.org The indole ring is electron-rich and typically undergoes electrophilic substitution at the C3 position, making it a prime site for functionalization. wikipedia.orgnih.gov

Significance of the Nitroso Functionality in Heterocyclic Systems

The nitroso group (–N=O) is a reactive functional group whose properties are highly dependent on the atom to which it is attached. wikipedia.orgbritannica.com When bonded to a carbon atom, as in 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, it is classified as a C-nitroso compound. wikipedia.org These compounds exhibit unique chemical behaviors. Aromatic C-nitroso compounds often exist in a monomer-dimer equilibrium, where the monomeric form is typically blue or green, while the dimer is often colorless or pale yellow. wikipedia.orgat.ua

The nitroso group is known for its high reactivity, which can be compared to that of a carbonyl group, readily undergoing nucleophilic addition at the nitrogen atom. at.ua C-nitroso compounds are valuable intermediates in organic synthesis and can participate in various transformations, including hetero-Diels-Alder reactions and nitroso-aldol reactions. wikipedia.org Specifically, 3-nitroso-substituted indoles are considered important organic synthesis intermediates, with potential applications in the preparation of high-spin organic polymers and as pharmacologically active molecules with anti-inflammatory effects. google.com The presence of the nitroso group imparts significant photochemical and electrochemical reactivity, and these compounds are generally sensitive to heat and light due to relatively low C–N bond dissociation energies. wikipedia.org

Overview of Research Trajectories for 1H-Indole, 1-methyl-3-nitroso-2-phenyl-

Direct research focused exclusively on 1H-Indole, 1-methyl-3-nitroso-2-phenyl- is limited, but existing studies on closely related structures illuminate its potential research value. The primary research trajectory appears to be its use as a reactive intermediate in organic synthesis.

A key study demonstrated that 1-methyl-2-phenyl-3-nitrosoindole, when activated with benzoyl chloride, forms a reactive adduct. researchgate.net This intermediate behaves as an electrophile, undergoing nucleophilic attack at the C2 position by various indole and indolizine (B1195054) derivatives. researchgate.netcolab.ws This highlights a research avenue focused on its reactivity and its utility in constructing more complex heterocyclic systems.

Another logical research path involves its synthesis. While specific methods for this exact molecule are not widely published, general syntheses for 3-nitrosoindoles have been developed. These often involve the direct nitrosation of the parent indole. nih.gov For instance, 1-methyl-2-phenylindole (B182965) can be used as a reactant for nitrosylation. A patented method describes the synthesis of 3-nitroso-substituted indoles via a one-pot reaction involving N-nitrosoanilines and acyl sulfur ylides, which could potentially be adapted for this compound. google.com

Furthermore, the compound serves as a potential precursor for other valuable indole derivatives. The reduction of the nitroso group is a common transformation that would yield 3-amino-1-methyl-2-phenylindole. The synthesis of 3-aminoindoles is an active area of chemical research, as these compounds are important building blocks for pharmaceuticals, though they can be unstable. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- This table summarizes the known properties of the title compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂N₂O nih.govchemspider.com
Molecular Weight 236.27 g/mol nih.gov
IUPAC Name 1-methyl-3-nitroso-2-phenyl-1H-indole chemspider.com
CAS Number 41295-46-9 chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B1622478 1H-Indole, 1-methyl-3-nitroso-2-phenyl- CAS No. 53603-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53603-63-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-3-nitroso-2-phenylindole

InChI

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)14(16-18)15(17)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

ZJCMZDXZKOOKSB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O

Origin of Product

United States

Reactivity and Transformation Pathways of 1h Indole, 1 Methyl 3 Nitroso 2 Phenyl

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring

The indole ring is inherently susceptible to electrophilic attack, primarily at the C3 position, due to the electron-donating nature of the nitrogen atom which stabilizes the intermediate cation. quora.comresearchgate.net The presence of a substituent at this position, as in 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, opens the door to alternative reaction pathways, including substitution at other positions or ipso-substitution.

Reactions with Nitronium and Nitrosonium Ions

The reaction of 3-substituted indoles with nitrous acid, which serves as a source of the nitrosonium ion (NO+), can lead to ipso-substitution, replacing the existing C3 substituent. rsc.org An electron transfer process is often proposed as the initial step for this type of reaction. rsc.org While direct studies on 1H-Indole, 1-methyl-3-nitroso-2-phenyl- with isolated nitronium (NO₂⁺) or nitrosonium ions are not extensively detailed in the literature, the principles of electrophilic substitution on indoles provide a framework for predicting its reactivity.

Nitration of indoles, which involves the nitronium ion, typically occurs at the C3 position. However, with C3 already substituted, the reaction would be directed to other positions on the indole ring, or could potentially lead to ipso-substitution. For instance, the nitration of various indoles has been achieved using electrophilic nitrating agents like trifluoroacetyl nitrate, demonstrating the feasibility of electrophilic substitution on the indole core. rsc.org

Electrophile SourceExpected Reaction TypeKey Observations
Nitrous Acid (HONO)Ipso-substitutionGenerates nitrosonium ion (NO⁺) in situ; reaction proceeds via a proposed electron transfer mechanism. rsc.org
Trifluoroacetyl nitrateElectrophilic NitrationA powerful nitrating agent capable of reacting with various indoles, typically at the most nucleophilic position. rsc.org

Examination of ipso-Substitution at the C3 Position

Ipso-substitution is a reaction in which an incoming electrophile displaces a substituent already present on an aromatic ring. govtpgcdatia.ac.inlibretexts.org For 3-substituted indoles, attack by an electrophile at the C3 position is a known phenomenon. rsc.org The stability of the leaving group and the nature of the electrophile are critical factors in determining the viability of this pathway.

In the case of 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, the nitroso group (-NO) is the substituent at the C3 position. Reactions of 3-substituted indoles with nitrous acid have been shown to yield nitro-derivatives as products of ipso-substitution. rsc.org This suggests that the nitroso group can be displaced by another electrophile. The mechanism can involve the formation of an intermediate where the electrophile has added to the C3 carbon, followed by the departure of the original substituent. libretexts.org The propensity for this reaction is influenced by the electronic properties of other substituents on the indole ring. The use of a silyl (B83357) group at C3, for example, strongly directs incoming electrophiles to that position due to the stabilization of the cationic intermediate. govtpgcdatia.ac.in

Recent studies on nitrocoumarins have demonstrated a three-component cine,ipso-disubstitution, where the nitro group acts as an activator, a carbanion source, and a leaving group, highlighting the potential for complex transformations involving ipso-substitution. nih.gov

Cleavage Reactions Involving 1H-Indole, 1-methyl-3-nitroso-2-phenyl-

The structural framework of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- is susceptible to cleavage reactions, particularly involving the C2-C3 bond, under specific catalytic conditions.

Iron(III)-Catalyzed C-C Bond Cleavage Processes

Iron(III) catalysts have been shown to be effective in promoting the C-C bond cleavage of 2-arylindoles. nih.govacs.org A notable application is the synthesis of 2-aminobenzonitriles from 2-arylindoles through a one-pot reaction involving nitrosation followed by iron(III)-catalyzed C-C bond cleavage. nih.govacs.org This process is directly analogous to a potential reaction of 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, which is itself a 3-nitroso-2-arylindole.

The reaction typically proceeds by first introducing a nitroso group at the C3 position using an agent like tert-butyl nitrite (B80452) (TBN). acs.org The resulting 3-nitrosoindole derivative then undergoes C-C bond cleavage between the C2 and C3 atoms of the indole ring, catalyzed by an inexpensive iron(III) salt such as FeCl₃. acs.org This methodology has been demonstrated to be scalable and tolerates a variety of functional groups. nih.govacs.org Iron catalysts are also known to promote other C-C bond cleavage and formation reactions, such as in the synthesis of oxindoles from arylacrylamides. nih.govrsc.org

Table of Iron-Catalyzed Reactions:

Starting Material Catalyst Reagents Product Type Reference
2-Arylindoles Iron(III) Chloride tert-Butyl Nitrite (TBN) 2-Aminobenzonitriles acs.org
1,3-Diketones Iron(III) Chloride tert-Butyl Nitrite (TBN) 1,2-Diketones

Mechanistic Studies on Alpha-Cleavage of Nitroso Compounds

Alpha-cleavage is a common fragmentation pathway in mass spectrometry, involving the breaking of a carbon-carbon bond adjacent to a functional group. wikipedia.orgyoutube.com For a nitroso compound, this would involve cleavage of the bond alpha to the nitroso-bearing carbon.

In mass spectrometry, the process is initiated by the removal of an electron to form a radical cation. wikipedia.org For 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, ionization would likely occur on the nitrogen or oxygen of the nitroso group, or within the electron-rich indole ring system. The subsequent fragmentation via alpha-cleavage would involve the homolytic cleavage of the C2-C3 bond or the bond connecting the phenyl group at C2. The classic mechanism involves the movement of a single electron from the radical to form a new pi bond, which facilitates the breaking of an adjacent sigma bond. youtube.comyoutube.com

Transformations of the Nitroso Moiety to Other Nitrogen-Containing Functional Groups

The nitroso group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, such as amines and nitriles.

The reduction of a nitroso group typically yields an amine. For instance, a two-step synthesis has been developed to convert indoles into 3-aminoindoles, proceeding through a spiro-isoxazole intermediate which is then treated with hydrazine (B178648) hydrate. researchgate.net While this example does not start from a 3-nitrosoindole, it demonstrates a pathway to C3-amination. The direct reduction of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- would be expected to yield 1-methyl-2-phenyl-1H-indol-3-amine.

Furthermore, the conversion of a related nitro-functionalized indole derivative, 3-(2-nitroethyl)-1H-indoles, into 2-(1H-indol-2-yl)acetonitriles has been reported. nih.govmdpi.com This transformation, although occurring on a side chain, illustrates the chemical manipulation of a nitrogen-oxygen functional group on an indole scaffold to form a nitrile. The synthesis of nitriles from nitroarenes can also be achieved through various catalytic methods. nih.gov These examples suggest that the nitroso group of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- could potentially be converted to a nitrile (cyano) group under appropriate reductive or rearrangement conditions.

Mechanistic Investigations of Reactions Involving 1h Indole, 1 Methyl 3 Nitroso 2 Phenyl

Postulated Reaction Intermediates and Transition States

The reactivity of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- is largely dictated by the nature of the intermediates and transition states formed during chemical transformations. The interplay between the electron-rich indole (B1671886) nucleus, the electron-withdrawing nitroso group at the C3 position, and the substituents at N1 and C2 positions gives rise to a complex chemical behavior.

Formation and Role of Sigma-Complex-like Intermediates

In electrophilic aromatic substitution reactions, the formation of a sigma-complex (or arenium ion) is a key intermediate. For indoles, electrophilic attack is favored at the C3 position due to the ability of the nitrogen atom to stabilize the resulting positive charge. However, in 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, the C3 position is already substituted. Therefore, electrophilic attack would likely occur at other positions of the indole ring, such as C2, or on the phenyl ring, leading to the formation of corresponding sigma-complex-like intermediates.

The stability of these intermediates is influenced by the substituents present. The methyl group at the N1 position and the phenyl group at the C2 position can modulate the electron density of the indole ring, thereby affecting the stability of any formed sigma-complex. For instance, in strongly acidic conditions, indoles are known to protonate at the C3 position, which protects this site from electrophiles and can direct reactions to other positions. nih.gov

Contributions of Electron-Transfer Processes in Reaction Pathways

Electron-transfer (ET) processes can represent an alternative reaction pathway to the classical polar mechanisms. In the context of nitroaromatic compounds, ET processes are well-documented. For 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, the presence of the nitroso group, a known electron acceptor, suggests the possibility of ET pathways, particularly in reactions with nucleophilic species or under photolytic conditions.

Studies on related nitroindoles have shown that the triplet excited state can interact with electron donors to form hydrogen-bonded complexes, facilitating electron transfer and generating radical ion pairs. researchgate.net While direct evidence for 1H-Indole, 1-methyl-3-nitroso-2-phenyl- is not available, it is plausible that similar ET mechanisms could be operative, leading to radical-mediated reactions. The formation of radical cations of indole derivatives has been observed in redox processes, further supporting the potential for ET pathways.

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. While specific studies on 1H-Indole, 1-methyl-3-nitroso-2-phenyl- are not prevalent in the literature, data from analogous systems provide valuable insights.

A kinetic study on the nitrosation of 3-substituted indoles revealed that the reaction rate is almost insensitive to the acidity of the medium and is not catalyzed by typical nitrosation catalysts. rsc.org This suggests a mechanism that may differ from standard nitrosation reactions and could involve a direct reaction with the nitrosating agent.

Isotopic labeling, particularly with deuterium, can help identify the rate-determining step and the nature of bond-breaking and bond-forming processes. For example, gold(I)-catalyzed hydrogen isotope exchange on indoles has been used to selectively label the C2 or C3 positions, with mechanistic studies pointing to the involvement of aurated indole intermediates. chemrxiv.org Such techniques could be applied to reactions of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- to probe the movement of atoms and elucidate the transition state structure. For instance, studying the kinetic isotope effect in reactions could reveal whether a C-H bond cleavage is involved in the rate-determining step. nih.govresearchgate.net

Influence of Electronic and Steric Factors on Mechanistic Divergence

The reaction pathways of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- are significantly influenced by the electronic properties and steric bulk of its constituent groups and the reacting species.

Steric hindrance plays a crucial role in determining the accessibility of different reaction sites. The phenyl group at the C2 position can sterically hinder the approach of reagents to the C3 position and the N1-methyl group. This steric crowding can lead to mechanistic divergence, favoring pathways that are less sterically demanding. For instance, in reactions of 2,3-disubstituted indoles, the nature and size of the substituents have been shown to govern the reactivity and selectivity of the outcomes. acs.org

The interplay of these electronic and steric factors can lead to different reaction mechanisms predominating under different conditions or with different reagents, resulting in a divergence of reaction pathways and product distributions.

Derivatives and Analogs of 1h Indole, 1 Methyl 3 Nitroso 2 Phenyl

Synthesis of Modified 3-Nitrosoindole Structures

The synthesis of modified 3-nitrosoindole structures, including derivatives of 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, can be approached through several synthetic strategies. A general and effective method involves the direct nitrosation of a corresponding substituted 1-methyl-2-phenyl-1H-indole precursor. This reaction is typically carried out using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.

A patented one-pot method for preparing 3-nitroso-substituted indole (B1671886) derivatives involves the reaction of an N-nitrosoaniline with an acyl sulfur ylide in the presence of a transition metal catalyst (such as rhodium, ruthenium, cobalt, iridium, or palladium) and a silver salt. This is followed by cyclization and a cascaded nitroso group migration initiated by a protic acid. This method offers a pathway to a wide range of substituted 3-nitrosoindoles by varying the substituents on the N-nitrosoaniline and the acyl sulfur ylide. For instance, substituents on the phenyl ring at the 2-position of the indole can be introduced through the selection of the corresponding substituted N-nitrosoaniline.

The following table outlines a general synthetic scheme for modified 3-nitrosoindoles based on this patented methodology.

R¹ Group (on Indole Nitrogen)R² Group (at Indole C2-position)R³⁻⁶ Groups (on Indole Benzene (B151609) Ring)Catalyst/ReagentsProduct Structure
MethylPhenylHydrogenRh₂(OAc)₄, Ag₂O, Pivalic Acid1-methyl-3-nitroso-2-phenyl-1H-indole
Methyl4-MethoxyphenylHydrogenRh₂(OAc)₄, Ag₂O, Pivalic Acid1-methyl-2-(4-methoxyphenyl)-3-nitroso-1H-indole
Methyl4-ChlorophenylHydrogenRh₂(OAc)₄, Ag₂O, Pivalic Acid2-(4-chlorophenyl)-1-methyl-3-nitroso-1H-indole
EthylPhenylHydrogenRh₂(OAc)₄, Ag₂O, Pivalic Acid1-ethyl-3-nitroso-2-phenyl-1H-indole

This table represents a generalized synthetic approach. Specific reaction conditions and yields would require experimental determination.

Furthermore, a plausible mechanism for the formation of 1-methyl-2-phenylindole (B182965) from a related spiro[indole-3,5'-isoxazole] derivative involves the formation of a nitrosoindole intermediate. mdpi.com This suggests that synthetic routes targeting such spirocyclic compounds could also serve as a potential, albeit indirect, pathway to modified 3-nitrosoindoles.

Systematic Structural Variations and Their Impact on Chemical Reactivity

The chemical reactivity of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- and its analogs is significantly influenced by the electronic nature of the substituents on the indole ring and the 2-phenyl group. The 3-nitroso group acts as an electron-withdrawing group, which modulates the electron density of the indole system.

Research has shown that 1-methyl-2-phenyl-3-nitrosoindole, when activated with benzoyl chloride, behaves as an electrophile and reacts with various nucleophiles such as indoles and indolizines. researchgate.netrsc.orgcolab.ws The reaction proceeds via a 1,2-addition, which can be followed by a 1,3-nucleophilic migration in an acidic medium. researchgate.netrsc.orgcolab.ws The activation with benzoyl chloride likely forms a reactive iminium-like intermediate, enhancing the electrophilicity at the C-2 position of the indole.

Systematic variations of the substituents can alter the reactivity of this system in a predictable manner:

Substituents on the 2-phenyl group: Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring increase the electron density of the entire molecule, potentially increasing the nucleophilicity of the indole ring itself but decreasing the electrophilicity of the activated nitroso-indole intermediate. Conversely, electron-withdrawing groups (e.g., chloro, nitro) would enhance the electrophilic character of the intermediate, making it more susceptible to nucleophilic attack.

The following table summarizes the expected impact of structural variations on the reactivity of 1-methyl-2-phenyl-3-nitrosoindole with nucleophiles.

Substituent PositionSubstituent TypeExpected Impact on Reactivity with Nucleophiles
2-Phenyl group (para)Electron-donating (e.g., -OCH₃)Decreased reactivity of the activated intermediate
2-Phenyl group (para)Electron-withdrawing (e.g., -Cl)Increased reactivity of the activated intermediate
Indole Ring (e.g., C5)Electron-donating (e.g., -CH₃)Increased nucleophilicity of the indole reactant
Indole Ring (e.g., C5)Electron-withdrawing (e.g., -NO₂)Decreased nucleophilicity of the indole reactant

Design and Synthesis of Derivatives for Specific Chemical Applications

While specific applications for derivatives of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- are not extensively documented in the reviewed literature, the structural features of this compound class suggest potential for their design and synthesis as intermediates in organic synthesis. The reactivity of the activated 3-nitroso group allows for the introduction of various functionalities at the C-2 and C-3 positions of the indole core, making them valuable synthons.

For example, the reaction with different nucleophiles can lead to the formation of complex heterocyclic systems. The design of derivatives with specific functional groups could be tailored for applications such as:

Precursors for Heterocyclic Synthesis: By choosing appropriate nucleophiles, the 1-methyl-2-phenyl-3-nitrosoindole scaffold could be used to construct more complex, fused heterocyclic systems. For instance, reaction with a dinucleophile could lead to the formation of a new ring fused to the indole core.

Molecular Probes: The introduction of fluorescent or other reporter groups onto the 2-phenyl ring or the indole nucleus could lead to the development of molecular probes. The reactivity of the 3-nitroso group could be exploited for selective binding to target molecules.

The synthesis of such functionalized derivatives would follow the general principles outlined in section 5.1, followed by further chemical modifications. For example, a derivative with a handle for further functionalization, such as a bromo or iodo substituent on the phenyl ring, could be synthesized and then subjected to cross-coupling reactions to introduce a wide range of chemical moieties.

Computational and Theoretical Studies on Nitrosoindoles, with Emphasis on 1h Indole, 1 Methyl 3 Nitroso 2 Phenyl

Application of Molecular Mechanics Calculations to Nitroso Compounds

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. nih.gov This approach is significantly faster than quantum mechanical calculations, making it ideal for studying large systems and for applications like conformational searching. bath.ac.uk The energy in MM is calculated using a force field, which is a set of potential energy functions and associated parameters that describe bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. nih.govyoutube.com

For nitroso compounds, accurate force field parameterization is crucial for reliable predictions. Parameters are often derived by fitting to experimental data or, more commonly, to results from high-level quantum mechanical calculations. nih.govresearchgate.net A study focused on developing MM2 parameters for the N(sp3)-O(sp3) bond, for instance, used results from MP2/6-31G* ab initio calculations as the benchmark data to ensure the force field could accurately represent the molecular mechanics. nih.gov This process involves optimizing the force field parameters until the MM calculations can reproduce the QM-derived potential energy surfaces and properties. nih.gov

The selection of an appropriate force field is critical for the accuracy of molecular mechanics simulations. The MM2 and MM3 force fields, developed by Allinger's group, are widely used for small organic molecules and have been extensively evaluated. nih.govbath.ac.uk These are considered Class II force fields because they include anharmonicity and cross-terms, which account for the coupling between different internal coordinates (e.g., bond-angle coupling), providing a more accurate description of molecular vibrations and structures compared to simpler Class I force fields. nih.gov

Reviews comparing various force fields have generally found that MM2 and MM3 perform well in predicting geometries and conformational energies for a wide range of organic compounds. bath.ac.uk One comprehensive comparison found that for molecules including hydrocarbons and those containing nitrogen and oxygen, MM2* and MMFF93 were consistently among the best performers. bath.ac.uk Another study concluded that MM3 was one of the strongest force fields available, with the related MM4 being a close alternative. bath.ac.uk

However, the performance can be system-dependent. For example, while MM3 was found to be slightly better than MM2 for predicting the geometries and relative energies of 1,3,5-trisilacyclohexane (B3121665) conformers, both MM2* and MM3* showed poor performance for the conformations of certain amino acids. bath.ac.uk Therefore, for a molecule like 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, while MM2 and MM3 are strong candidates, their accuracy would ideally be validated against quantum mechanical calculations or experimental data if available.

Table 1: Summary of Force Field Performance for Organic Molecules

This table summarizes findings from various review articles on the performance of common force fields in conformational analysis.

Force FieldPerformance SummaryRecommended UseSource(s)
MM2 Generally strong performance for geometries and energies of organic molecules. Weaker than MM3 in some direct comparisons.Conformational Analysis bath.ac.uk
MM3 One of the strongest force fields for conformational analysis, often showing superior performance to MM2.Conformational Analysis bath.ac.uk
MMFF94 Consistently one of the best-performing force fields for energies and geometries across diverse molecule types.Conformational Analysis bath.ac.ukbath.ac.uk
UFF Generally shows weak performance and is not recommended for accurate conformational analysis.Not Recommended bath.ac.uk

Quantum Chemical Investigations (Ab Initio and DFT)

Quantum chemical methods, including Ab Initio and Density Functional Theory (DFT), provide a more rigorous, physics-based description of molecular systems by solving approximations to the Schrödinger equation. These methods are essential for studying electronic properties, reaction mechanisms, and other features that classical molecular mechanics cannot describe.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are derived from first principles without empirical parameters. researchgate.net DFT, on the other hand, uses the electron density to calculate the system's energy, offering a favorable balance between computational cost and accuracy. researchgate.netaip.org The B3LYP functional is a popular hybrid functional used for these types of investigations. researchgate.netnih.gov

Quantum chemical calculations are the primary tool for characterizing the electronic structure of molecules like 1H-Indole, 1-methyl-3-nitroso-2-phenyl-. These calculations yield fundamental properties such as molecular orbital (MO) energies, charge distributions, and dipole moments. researchgate.netnih.gov

Studies on related N-nitrosamines using Ab initio (MP2) and DFT (B3LYP) methods have successfully characterized their ground state structures and electronic properties. researchgate.netnih.gov For example, Natural Bond Orbital (NBO) analysis is used to calculate partial atomic charges, revealing insights into the polarity of bonds and the distribution of electrons. nih.gov For N-nitrosodiethylamine, calculations showed a strong correlation between NBO charges and geometric parameters. nih.gov The calculated dipole moment is another key descriptor of electronic structure, and for nitrosamines, it has been shown to be highly dependent on the conformation, specifically the orientation of the nitrogen lone pair relative to the nitroso group's π system. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. aip.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. youtube.com Theoretical studies on indole (B1671886) derivatives have used DFT to map the surfaces of these frontier orbitals, identifying where electrophilic or nucleophilic attacks are most likely to occur. aip.orgresearchgate.net

Table 2: Example of Calculated Electronic Properties for N-Nitrosodimethylamine

This table presents illustrative data from a DFT (B3LYP/aug-cc-pVTZ) study on a related nitrosamine, demonstrating the types of electronic properties that can be calculated.

PropertyCalculated ValueDescriptionSource(s)
Dipole Moment (μ) 4.05 DA measure of the overall polarity of the molecule. researchgate.net
NBO Charge on Amino N -0.228 ePartial charge on the nitrogen atom of the amino group. researchgate.net
NBO Charge on Nitroso N +0.134 ePartial charge on the nitrogen atom of the nitroso group. researchgate.net
NBO Charge on O -0.366 ePartial charge on the oxygen atom of the nitroso group. researchgate.net

One of the most powerful applications of quantum chemistry is the prediction of reaction mechanisms, pathways, and their associated energy barriers. researchgate.net By mapping the potential energy surface (PES), researchers can identify stable intermediates and, crucially, the high-energy transition state (TS) structures that connect reactants to products. frontiersin.orgchemrxiv.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. frontiersin.org

DFT calculations have been used to explore the reaction pathways of various nitroso compounds and indoles. frontiersin.orgacs.org For example, a detailed computational study on the metabolic activation of carcinogenic N-nitrosamines used quantum chemistry to quantify the thermodynamic and kinetic parameters of the reaction cascade. frontiersin.org The study calculated the energy barriers for key steps, such as the hydroxylation and subsequent formation of a reactive diazonium ion, providing insight into why some nitrosamines are carcinogenic while others are not. frontiersin.org Similarly, DFT has been used to study the isomerization pathways of indole, identifying the transition states and calculating the rate parameters for the formation of different products. acs.org For 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, this approach could be used to model its reactivity with nucleophiles or its potential metabolic fate.

Theoretical Determination of Electronic Properties and Ionization Potentials

Beyond the general electronic structure, quantum chemical methods can precisely determine a range of electronic properties that are comparable to experimental measurements. The ionization potential (IP), the energy required to remove an electron from a molecule, is a fundamental property that can be accurately calculated. acs.orgcmu.edu

Theoretical calculations of the IP for series of substituted benzenes and indole derivatives have shown excellent agreement with experimental values. cmu.eduresearchgate.net DFT calculations using the B3LYP functional, for example, have been successfully used to predict the IPs of dozens of disubstituted benzenes. cmu.edu A study on indole and its methyl derivatives computed their IPs and found good agreement with experimental data, demonstrating the reliability of the theoretical approach. researchgate.net The IP is closely related to the energy of the HOMO; according to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO).

The electron affinity (EA), the energy released when an electron is added to a molecule, can be similarly approximated from the LUMO energy (EA ≈ -E_LUMO). From the IP and EA, other reactivity descriptors can be derived, such as electronegativity (χ = (IP+EA)/2) and chemical hardness (η = (IP-EA)/2), which provide further quantitative measures of a molecule's reactivity. researchgate.net

Table 3: Calculated Vertical Ionization Potentials (IP) for Indole and Related Compounds

This table shows computed ionization potentials for indole and its methyl-substituted derivatives, illustrating the application of theoretical methods to determine such properties. Values are in electron volts (eV).

CompoundPosition of Methyl GroupCalculated IP (eV)Source(s)
Indole -7.85 researchgate.net
N-Methylindole N17.81 researchgate.net
2-Methylindole 28.21 researchgate.net
3-Methylindole 38.11 researchgate.net
4-Methylindole 48.16 researchgate.net
5-Methylindole 58.20 researchgate.net
6-Methylindole 68.19 researchgate.net
7-Methylindole 78.15 researchgate.net

Advanced Applications of 1h Indole, 1 Methyl 3 Nitroso 2 Phenyl in Chemical Sciences

Role as a Synthetic Building Block in Organic Synthesis

1H-Indole, 1-methyl-3-nitroso-2-phenyl- serves as a valuable intermediate in the synthesis of complex molecular architectures. The presence of the nitroso group at the C3 position of the indole (B1671886) ring, in conjunction with the adjacent phenyl and N-methyl substituents, creates a unique electronic environment that allows for a variety of chemical transformations.

Research has demonstrated that upon activation with agents such as benzoyl chloride, 1H-Indole, 1-methyl-3-nitroso-2-phenyl- forms a highly reactive adduct. colab.wsrsc.orgresearchgate.net This intermediate exhibits behavior akin to an iminium ion, rendering the C2 position susceptible to nucleophilic attack. researchgate.net This reactivity has been harnessed in reactions with various nucleophiles, including indole and indolizine (B1195054) derivatives, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. colab.wsrsc.orgresearchgate.net

A notable transformation involving this compound is a 1,3-nucleophilic migration that occurs under acidic conditions following the initial 1,2-addition of a nucleophile. colab.wsrsc.orgresearchgate.net This rearrangement provides a pathway to novel, substituted indole structures that would be challenging to access through other synthetic routes. The reaction of the benzoyl chloride-activated nitrosoindole with different nucleophiles has been studied, yielding a range of products whose formation is influenced by the nucleophilicity of the reacting species. researchgate.net

Furthermore, the synthesis of 3-nitroso-substituted indole derivatives, including 1H-Indole, 1-methyl-3-nitroso-2-phenyl-, has been achieved through a one-pot method involving a rhodium-catalyzed carbon-hydrogen bond activation, followed by cyclization and a cascaded nitroso group migration. This highlights the importance of such compounds as accessible intermediates for further synthetic elaboration.

The following table summarizes the reaction of activated 1H-Indole, 1-methyl-3-nitroso-2-phenyl- with various nucleophiles as reported in the literature. researchgate.net

Nucleophile (NuH)Product(s)Observations
1-methyl-2-phenylindole (B182965)1,2-adduct and 1,3-migration productFormation of new C-C and C-N bonds.
1,2-dimethylindole1,2-adduct and 1,3-migration productRearrangement observed in acidic media.
2-tert-butylindole1,2-adduct and 1,3-migration productSteric hindrance can influence reaction rates.
Indole1,2-adduct and 1,3-migration productVersatile reactivity with different indole derivatives.
2-phenylindolizine1,2-adduct and 1,3-migration productReaction extends to other heterocyclic nucleophiles.

Potential in Materials Science: Development of Novel Chemical Entities

The exploration of indole derivatives in materials science is a burgeoning field, driven by their unique electronic and photophysical properties. While direct applications of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- in materials are still under investigation, its structural motifs are relevant to the design of novel functional materials. The extended π-system of the 2-phenylindole (B188600) core is a key feature in many organic electronic materials. rsc.org

The development of new dyes for keratin (B1170402) fibers, such as human hair, is an active area of research. google.comrsc.orggoogle.com Cationic dyes are of particular interest due to their ability to bind strongly to the negatively charged surface of keratin. While there is no direct published evidence of the use of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- in the synthesis of cationic carbene dyes for keratin fibers, the structural components of the molecule are pertinent to this field.

The synthesis of dyes for keratin often involves the use of indole derivatives. google.commdpi.comresearchgate.net For instance, various hydroxyindoles have been shown to form dyes within hair fibers upon oxidation. google.com The concept of using N-heterocyclic carbenes (NHCs) as ligands in dye synthesis is also an area of exploration. scripps.eduwikipedia.org NHCs are persistent carbenes that can be generated from precursor salts and are known to form stable complexes with metals, which can be chromophoric. beilstein-journals.orgresearchgate.net

Theoretically, the 1H-Indole, 1-methyl-3-nitroso-2-phenyl- scaffold could be chemically modified to generate a precursor for a cationic carbene. For example, transformation of the nitroso group and subsequent ring-closing reactions could potentially lead to a heterocyclic salt, a common precursor to NHCs. beilstein-journals.orgresearchgate.net If such a carbene were generated and it possessed chromophoric properties, it could be explored as a cationic dye for keratin fibers. However, this remains a hypothetical application pending further research.

Exploration in Advanced Chemical Methodologies

The unique reactivity of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- makes it a candidate for exploration in various advanced chemical methodologies. The electrochemical properties of indole derivatives, for instance, are of significant interest for the development of sensors and electro-responsive materials. researchgate.net The redox behavior of such compounds can be tuned by the nature and position of substituents on the indole ring. While specific electrochemical studies on 1H-Indole, 1-methyl-3-nitroso-2-phenyl- are not widely reported, the presence of the electroactive nitroso group suggests that it would exhibit interesting voltammetric behavior.

The field of organocatalysis, particularly using N-heterocyclic carbenes, has seen exponential growth. youtube.com NHCs have been employed to catalyze a wide range of reactions, including the amidation of aldehydes with nitroso compounds. organic-chemistry.org While not directly involving 1H-Indole, 1-methyl-3-nitroso-2-phenyl- as a catalyst, this research highlights the reactivity of the nitroso group in carbene-mediated transformations.

Furthermore, the development of novel synthetic methods, such as photoinduced cycloadditions involving carbenes, opens up new avenues for the application of complex molecules. chemistryviews.org The potential for 1H-Indole, 1-methyl-3-nitroso-2-phenyl- to participate in or be a precursor for species involved in such advanced methodologies is an area ripe for future investigation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-3-nitroso-2-phenyl-1H-indole, and how can byproduct formation be minimized?

The compound is synthesized via nitrosation of 1-methyl-2-phenylindole using nitrous acid (NaNO₂ in CH₃COOH) in benzene. Key intermediates include 3-nitroso derivatives, but competing azo-bis-indole formation is observed . To minimize byproducts, reaction conditions (e.g., temperature, stoichiometry of NaNO₂) must be tightly controlled. Purification via column chromatography (cyclohexane/EtOAc gradients) or recrystallization is recommended, as demonstrated in analogous indole syntheses .

Q. How can spectroscopic techniques confirm the nitroso group in this compound?

  • ¹H NMR : The nitroso group induces deshielding of adjacent protons. For example, protons near the nitroso moiety exhibit shifts in the δ 6.0–8.1 ppm range, as seen in similar nitroso-indole derivatives .
  • IR Spectroscopy : A characteristic absorption band at ~1340 cm⁻¹ corresponds to the N=O stretch .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 253–520) and fragmentation patterns align with the nitroso group’s presence .

Q. What are the stability considerations for 1-methyl-3-nitroso-2-phenyl-1H-indole under varying storage conditions?

Nitroso compounds are prone to photodegradation and thermal decomposition. Store in amber vials at –20°C under inert gas (N₂ or Ar). Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) should be conducted to assess degradation pathways, as outlined in safety protocols for nitroso derivatives .

Advanced Research Questions

Q. How can discrepancies in NMR data for nitroso-indole derivatives be resolved?

Discrepancies may arise from tautomerism or solvent effects. For example, ¹³C NMR shifts for C-3 (nitroso-bearing carbon) vary between δ 102–147 ppm depending on protonation state . Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers and validate assignments via 2D NMR (COSY, HSQC) .

Q. What mechanistic insights explain the formation of azo-bis-indole byproducts during nitrosation?

The azo-bis-indole byproduct arises from dimerization of nitroso intermediates via a radical coupling pathway. Computational studies (DFT) on analogous systems suggest that electron-rich indole rings favor this side reaction . Mitigation strategies include using radical scavengers (e.g., BHT) or lowering reaction temperatures to suppress radical initiation .

Q. How can the biological activity of this compound be systematically evaluated against protozoan parasites?

Follow standardized in vitro assays:

  • Plasmodium falciparum : Measure IC₅₀ values via SYBR Green I fluorescence assays.
  • Leishmania donovani : Use promastigote viability assays with resazurin staining.
  • Trypanosoma brucei : Employ Alamar Blue-based growth inhibition tests . Correlate activity with structural features (e.g., nitroso group’s electrophilicity) using SAR models .

Q. What computational methods predict the regioselectivity of nitrosation in 2-phenylindole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify favored nitrosation sites (C-3 vs. C-5). Solvent effects (benzene vs. acetic acid) are critical; include PCM models to account for polarity .

Methodological Tables

Q. Table 1. Key Physicochemical Data for 1-Methyl-3-Nitroso-2-Phenyl-1H-Indole

PropertyValue/DescriptionReference
Molecular FormulaC₁₅H₁₂N₂O
¹H NMR (CDCl₃)δ 6.0–8.1 (multiplet, aromatic protons)
IR (N=O stretch)~1340 cm⁻¹
Stability Recommendations–20°C, inert atmosphere, dark storage

Q. Table 2. Biological Activity Screening Protocol

AssayMethodEndpoint (IC₅₀)Reference
Antimalarial (P. falciparum)SYBR Green I fluorescence1–10 µM
Antileishmanial (L. donovani)Resazurin viability assay5–20 µM

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